molecular formula C23H21ClN2O3 B244625 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide

Cat. No. B244625
M. Wt: 408.9 g/mol
InChI Key: XKGUDQFNLINMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is an enzyme that activates NEDD8, a ubiquitin-like protein that regulates the activity of a variety of proteins involved in cell cycle regulation, DNA damage repair, and protein degradation. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins and ultimately results in cell death.

Mechanism of Action

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide inhibits the activity of the NEDD8-activating enzyme (NAE), which is responsible for activating NEDD8. NEDD8 is a ubiquitin-like protein that regulates the activity of a variety of proteins involved in cell cycle regulation, DNA damage repair, and protein degradation. Inhibition of NAE by N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide leads to the accumulation of NEDD8-conjugated proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has also been shown to induce DNA damage and inhibit DNA repair, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide is its specificity for the NEDD8-activating enzyme, which minimizes off-target effects. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has a relatively short half-life, which may limit its effectiveness in vivo. In addition, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has been shown to induce the expression of heat shock proteins, which may contribute to drug resistance.

Future Directions

There are several potential future directions for the development of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide. One area of research is the identification of biomarkers that can predict response to N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide. Another area of research is the development of combination therapies that can enhance the activity of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide. Finally, there is interest in developing more potent and selective NAE inhibitors that may have improved efficacy and safety profiles compared to N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide.

Synthesis Methods

The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the amide bond between the 2-chlorobenzoyl chloride and the 3-methoxyaniline. This is followed by the introduction of the dimethylbenzamide group through a nucleophilic substitution reaction. The final step involves the introduction of the NEDD8-activating enzyme inhibitory group through a condensation reaction.

Scientific Research Applications

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has shown activity against a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.

properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-14-8-9-16(12-15(14)2)22(27)25-17-10-11-20(21(13-17)29-3)26-23(28)18-6-4-5-7-19(18)24/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI Key

XKGUDQFNLINMFB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.